3-chloro-6-methoxy-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-6-methoxy-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives. This compound has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The exact mechanism of action of 3-chloro-6-methoxy-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs) and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-6-methoxy-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation in animal models of cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-6-methoxy-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide in lab experiments is its potential as a new class of drugs for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-chloro-6-methoxy-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and develop more potent analogs with improved solubility and bioavailability. Additionally, it may be worthwhile to explore the potential of this compound as a new class of drugs for the treatment of other diseases such as neurodegenerative disorders and infectious diseases.
Synthesis Methods
The synthesis of 3-chloro-6-methoxy-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid with 5-methyl-3-isoxazolecarboxylic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
3-chloro-6-methoxy-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been evaluated for its anticancer, antitumor, and anti-inflammatory properties. In pharmacology, it has been investigated for its potential as a new class of drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been studied for its mechanism of action and biochemical and physiological effects.
properties
IUPAC Name |
3-chloro-6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-7-5-11(17-20-7)16-14(18)13-12(15)9-4-3-8(19-2)6-10(9)21-13/h3-6H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIQEMMGZULELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide |
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